N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a fluorinated acetamide derivative characterized by a pyrimidine core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 6, respectively. The acetamide moiety is linked via an ether bridge to the pyrimidine ring and further substituted with a 2-fluorophenyl group. Its IUPAC name, molecular formula (C₂₁H₁₈F₂N₃O₃), and molecular weight (397.4 g/mol) are consistent with its modular design, allowing for systematic comparisons with analogs .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-10-18(24-19(22-12)13-6-8-14(20)9-7-13)26-11-17(25)23-16-5-3-2-4-15(16)21/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFIJUBTLECQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
- LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Replaces the pyrimidine ring with a cyanopyridine scaffold. However, the absence of the 6-methyl group may reduce steric hindrance compared to the target compound .
- Compound 4j (2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide): Features a pyrimidin-2-ylamino linkage instead of an ether bridge. The dimethoxyphenyl substituent introduces electron-donating groups, which could alter solubility and metabolic stability compared to the methyl group in the target compound .
Thioether vs. Ether Linkages
- LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Substitutes the oxygen atom in the ether bridge with sulfur. Thioether linkages generally increase lipophilicity and resistance to enzymatic cleavage, which may enhance bioavailability but reduce aqueous solubility .
Fluorophenyl Substituent Modifications
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: Replaces the 2-fluorophenyl group with a chloro-fluorophenyl-naphthalene hybrid.
- Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) : A herbicide with a trifluoromethyl-thiadiazole group. Despite sharing the 4-fluorophenyl-acetamide backbone, the thiadiazole ring and isopropyl group shift its activity toward herbicidal targets rather than therapeutic applications .
Functional Group Additions
- Compound 11d (N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide): Incorporates a thiazolidinone ring and tetrahydronaphthalene group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
